IPN60090

概要

説明

IPN-60090は、新規で強力な経口バイオアベイラビリティを持つ、腎臓型グルタミナーゼ(GLS1)特異的阻害剤です。 ヒトグルタミナーゼを選択的に標的化、結合、阻害することにより、抗がん作用と免疫刺激/免疫調節作用を示すことが示されています 。 この化合物は現在、複数の適応症に特化したバイオマーカー陽性患者集団向けに、第1相臨床試験を進めています .

準備方法

IPN-60090の合成には、中間体の調製とそれに続く特定の条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 IPN-60090は、高い純度と最適な物理化学的特性および薬物動態特性を実現するために合成されていることが知られています .

3. 化学反応の分析

IPN-60090は、主にグルタミナーゼ1(GLS1)との阻害反応を起こします。グルタミナーゼ2(GLS2)に対しては活性を示しません。 この化合物のGLS1阻害は、グルタミン依存性の腫瘍細胞の増殖を阻害します 。 この反応で生成される主な生成物は、阻害されたGLS1酵素であり、腫瘍細胞におけるグルタミン代謝の低下につながります .

4. 科学研究への応用

IPN-60090は、いくつかの科学研究への応用があります。

化学反応の分析

IPN-60090 primarily undergoes inhibition reactions with glutaminase 1 (GLS1). It does not exhibit activity against glutaminase 2 (GLS2). The compound’s inhibition of GLS1 hampers the proliferation of tumor cells reliant on glutamine . The major product formed from this reaction is the inhibited GLS1 enzyme, which leads to reduced glutamine metabolism in tumor cells .

科学的研究の応用

Introduction to IPN60090

This compound is a selective inhibitor of glutaminase-1 (GLS-1), a crucial enzyme in the metabolic pathway of glutamine, which is often exploited by cancer cells for growth and proliferation. The compound has been developed to address the limitations of existing GLS inhibitors, particularly regarding their physicochemical and pharmacokinetic properties. Currently, this compound is undergoing clinical trials to evaluate its efficacy and safety in treating various solid tumors.

Current Clinical Trials

This compound is currently being evaluated in Phase 1 clinical trials (NCT03894540) aimed at determining:

- Safety and Tolerability : Assessing adverse effects and establishing a recommended dose.

- Pharmacokinetics (PK) : Understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

- Pharmacodynamics (PD) : Evaluating the drug's biological effects on tumor cells.

- Preliminary Anti-Tumor Activity : Investigating its efficacy as a monotherapy and in combination with other agents like pembrolizumab and paclitaxel .

Case Studies

-

High-Grade Serous Ovarian Cancer (HGSOC) :

- In preclinical studies, this compound demonstrated significant anti-tumor activity against HGSOC cell lines. The compound was shown to selectively inhibit growth in ASNS low-expressing tumors while sparing those with high ASNS expression, suggesting a potential biomarker for patient stratification .

- Solid Tumors :

Comparative Data Table

The following table summarizes key physicochemical properties and biological activities of this compound compared to other GLS inhibitors:

| Compound | GLS IC50 (nM) | A549 IC50 (nM) | Microsomal Stability (mL/min/kg) | pH 7.4 Solubility (μM) |

|---|---|---|---|---|

| This compound | 6 | 62 | 203 | 0.3 |

| Compound 2 | 25 | 276 | 530 | 0.2 |

| Compound 4 | 6 | 6 | 203 | 0.3 |

This table illustrates that this compound exhibits competitive potency against GLS while maintaining favorable stability and solubility profiles compared to other known inhibitors .

作用機序

IPN-60090は、グルタミン代謝に関与する酵素であるグルタミナーゼ1(GLS1)を阻害することで、その効果を発揮します。GLS1を阻害することにより、IPN-60090は、増殖のためにグルタミンを必要とする腫瘍細胞の増殖を阻害します。 この阻害は、T細胞の代謝再プログラミングにつながり、解糖活性を高め、エネルギー的に有利な表現型を促進します 。 この化合物はまた、αPD1療法との連携により、チェックポイントブロッカーを強化し、抗腫瘍免疫応答を高めます .

6. 類似の化合物との比較

IPN-60090は、グルタミナーゼ1(GLS1)に対する高い選択性と、優れた物理化学的特性と薬物動態特性によってユニークです。類似の化合物には、以下のようなものがあります。

CB-839: 抗がん作用を持つ別のGLS1阻害剤。

DON(6-ジアゾ-5-オキソ-L-ノルロイシン): 広範囲のグルタミン拮抗剤。

BPTES(ビス-2-(5-フェニルアセトアミド-1,2,4-チアゾール-2-イル)エチルスルフィド): GLS1選択的阻害剤。

類似化合物との比較

IPN-60090 is unique due to its high selectivity for glutaminase 1 (GLS1) and its excellent physicochemical and pharmacokinetic properties. Similar compounds include:

CB-839: Another GLS1 inhibitor with potential anticancer activity.

DON (6-Diazo-5-oxo-L-norleucine): A broad-spectrum glutamine antagonist.

BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide): A selective GLS1 inhibitor.

IPN-60090 stands out due to its oral bioavailability and robust in vivo target engagement .

生物活性

IPN60090, also known as Compound 27, is a selective inhibitor of glutaminase-1 (GLS-1), a metabolic enzyme critical in cancer cell proliferation. Its discovery and development are pivotal due to the role of glutamine metabolism in various malignancies, particularly lung and ovarian cancers. This article delves into the biological activity of this compound, presenting data from preclinical studies, ongoing clinical trials, and potential biomarkers for patient stratification.

Glutaminase-1 plays a significant role in converting glutamine to glutamate, which is essential for the growth and survival of many cancer cells. Inhibition of GLS-1 disrupts this metabolic pathway, leading to reduced tumor cell proliferation. This compound has demonstrated high selectivity for GLS-1 over GLS-2, with an IC50 value of 0.031 µM for GLS-1 compared to >50 µM for GLS-2, indicating its potential as a targeted therapy for cancers that rely heavily on glutamine metabolism .

Preclinical Findings

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines. Notably, it has been tested against A549 lung cancer cells and high-grade serous ovarian cancer (HGSOC) models. The following table summarizes key findings from preclinical assays:

| Compound | GLS IC50 (nM) | A549 IC50 (nM) | Microsomal Stability (mL/min/kg) | pH 7.4 Solubility (μM) |

|---|---|---|---|---|

| This compound | 31 | 49 | 128 | 0.04 |

| Compound 2 | 276 | 87 | 530 | 0.2 |

| Compound 4 | 6 | 62 | 203 | 0.3 |

The data indicate that this compound exhibits robust potency against GLS-1 and demonstrates favorable pharmacokinetic properties compared to earlier compounds .

Clinical Trials

This compound is currently undergoing Phase I clinical trials targeting advanced solid tumors with specific genetic mutations, such as KEAP1/NFE2L2 mutations or low levels of asparagine synthetase (ASNS). These mutations are associated with a heightened sensitivity to GLS-1 inhibition . Preliminary results from these trials suggest that patients with these genetic profiles may benefit significantly from treatment with this compound.

Biomarkers for Patient Stratification

Identifying biomarkers predictive of response to this compound is crucial for optimizing treatment strategies. Research indicates that low ASNS expression correlates with sensitivity to this compound in ovarian cancer models. Conversely, tumors expressing high levels of ASNS exhibit resistance to the drug . This finding underscores the importance of personalized medicine in oncology.

Potential Predictive Biomarkers

- ASNS Expression : Low ASNS levels predict better responses to this compound.

- KEAP1/NFE2L2 Mutations : Associated with enhanced sensitivity to GLS-1 inhibition.

Case Studies and Efficacy

Recent presentations at oncology conferences have highlighted case studies illustrating the efficacy of this compound in treating patients with advanced solid tumors. One notable case involved a patient with lung cancer harboring KEAP1 mutations who exhibited a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy .

特性

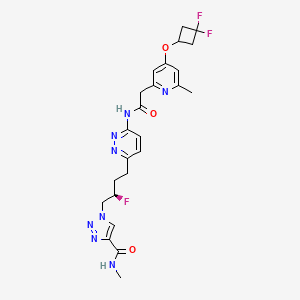

IUPAC Name |

1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N8O3/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZIZWHNLQFAS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。